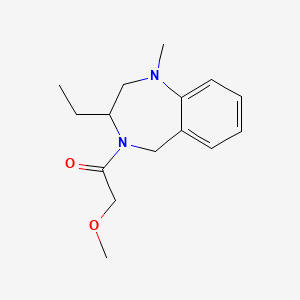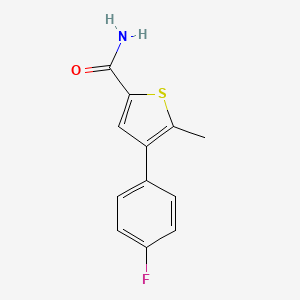
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide, also known as FMTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiophene derivatives and has been synthesized using different methods. In
科学的研究の応用
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has been investigated for its anticancer, antifungal, and antibacterial properties. In material science, 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has been used as a building block for the synthesis of novel materials with potential applications in organic electronics. In organic electronics, 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has been studied as a potential candidate for the development of organic field-effect transistors.
作用機序
The mechanism of action of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide is not yet fully understood. However, studies have shown that 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has also been shown to possess antifungal and antibacterial properties by inhibiting the growth of fungi and bacteria.
Biochemical and Physiological Effects:
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has been shown to have minimal toxicity and is well-tolerated in animals. In vitro studies have shown that 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide can inhibit the growth of cancer cells, fungi, and bacteria. 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has also been shown to possess anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide. One potential direction is to investigate the potential applications of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide in the development of novel materials for organic electronics. Another potential direction is to further investigate the mechanism of action of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide and its potential applications in medicinal chemistry. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide in animals and humans.
合成法
The synthesis of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxamide has been reported using various methods, including the Suzuki-Miyaura cross-coupling reaction and the palladium-catalyzed C-H activation reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-5-methylthiophene-2-carboxamide with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. The palladium-catalyzed C-H activation reaction involves the reaction of 4-methylthiophene-2-carboxamide with 4-fluoroiodobenzene in the presence of a palladium catalyst and a base.
特性
IUPAC Name |
4-(4-fluorophenyl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-7-10(6-11(16-7)12(14)15)8-2-4-9(13)5-3-8/h2-6H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOQQRWSVGALGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

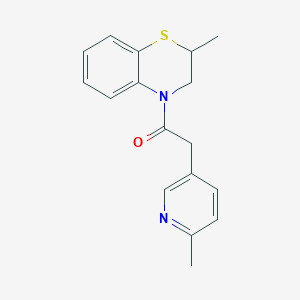
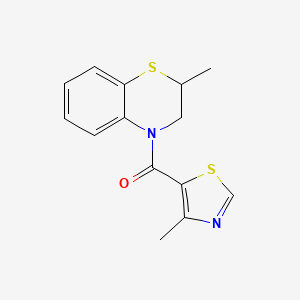
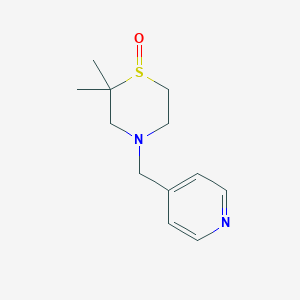
![(5-Methylpyridin-3-yl)-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583354.png)
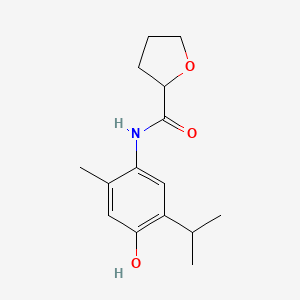
![1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea](/img/structure/B7583371.png)
![6-methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrazin-2-amine](/img/structure/B7583379.png)
![2-(cyclohexen-1-yl)-N-(6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B7583383.png)


![N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide](/img/structure/B7583417.png)
![[3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7583422.png)
![Pyrrolidin-1-yl-[4-(1,3-thiazol-4-yl)phenyl]methanone](/img/structure/B7583433.png)
